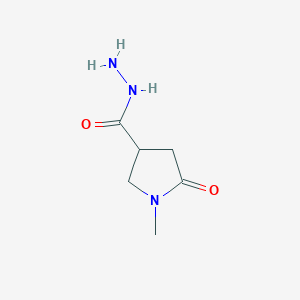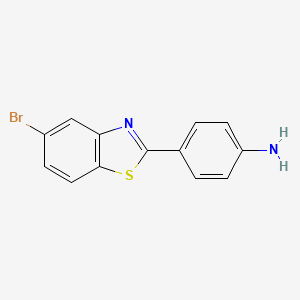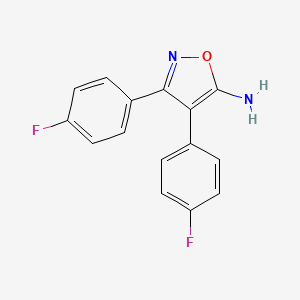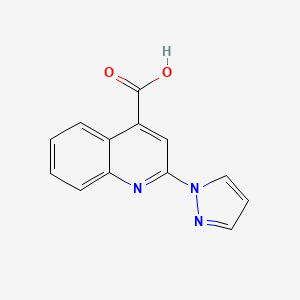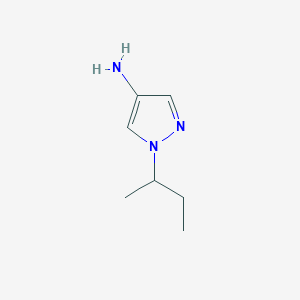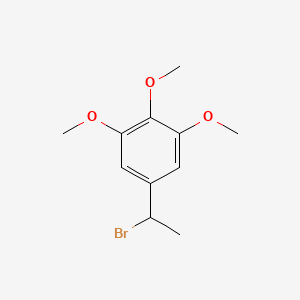
5-(1-Bromoethyl)-1,2,3-trimethoxybenzene
Descripción general
Descripción
Molecular Structure Analysis
The benzene ring in the molecule contributes to its stability due to the delocalization of pi electrons . The bromoethyl group is a linear two-carbon chain with a bromine atom at the end, and the methoxy groups are oxygen atoms bonded to a methyl group (-CH3), attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(1-Bromoethyl)-1,2,3-trimethoxybenzene” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, the presence of a benzene ring could contribute to its stability and potentially its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Controlled Radical Polymerization of Styrene
- Application : (1-Bromoethyl)benzene has been used in the controlled radical polymerization of styrene .
- Method : This compound acts as an initiator in the polymerization process .
- Results : The result is the synthesis of polystyrene .
Asymmetric Esterification of Benzoic Acid
- Application : (1-Bromoethyl)benzene has been used in the asymmetric esterification of benzoic acid .
- Method : This process occurs in the presence of a chiral cyclic guanidine .
Synthesis of Bromine Terminated Polyp-methoxystyrene
- Application : (1-Bromoethyl)benzene has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene .
- Method : This compound initiates the atom transfer radical polymerization .
- Results : The result is the synthesis of bromine terminated polyp-methoxystyrene .
Synthesis of 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane
- Application : (1-Bromoethyl)benzene has been used in the synthesis of 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane .
- Results : The result is the synthesis of 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane .
- Application : (1-Bromoethyl)benzene is used in organic synthesis for the introduction of the benzyl groups .
- Method : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
Electrophilic Aromatic Substitution
Propiedades
IUPAC Name |
5-(1-bromoethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJNBPMDNWZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Bromoethyl)-1,2,3-trimethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



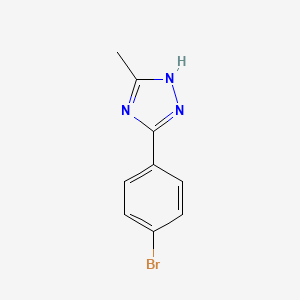
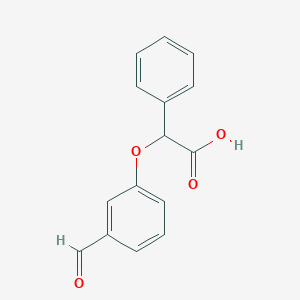
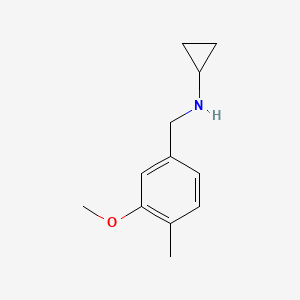
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
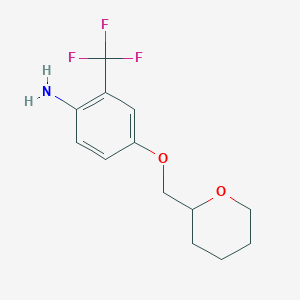
![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)
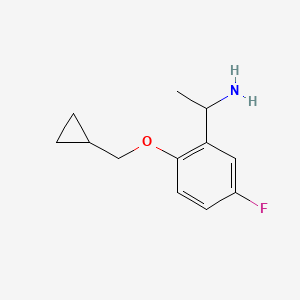
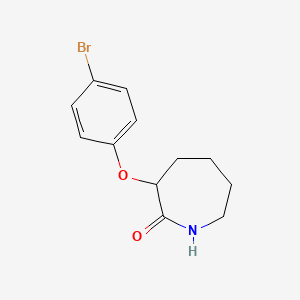
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1438278.png)
